N-cyclooctyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine
CAS No.:
Cat. No.: VC16344264
Molecular Formula: C14H21N5
Molecular Weight: 259.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21N5 |
|---|---|
| Molecular Weight | 259.35 g/mol |
| IUPAC Name | N-cyclooctyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
| Standard InChI | InChI=1S/C14H21N5/c1-11-16-17-14-10-9-13(18-19(11)14)15-12-7-5-3-2-4-6-8-12/h9-10,12H,2-8H2,1H3,(H,15,18) |
| Standard InChI Key | XTMUMZPRUYVOQP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C2N1N=C(C=C2)NC3CCCCCCC3 |
Introduction
Chemical Identity and Structural Characterization
N-Cyclooctyl-3-methyl[1,2,] triazolo[4,3-b]pyridazin-6-amine belongs to the triazolo[4,3-b]pyridazine family, characterized by a fused bicyclic system comprising a triazole and pyridazine ring. The compound’s IUPAC name reflects its substitution pattern: a methyl group at position 3, an amine at position 6, and a cyclooctyl group attached via the amine nitrogen .
Molecular Formula and Physicochemical Properties
The molecular formula is C₁₅H₂₃N₅, with a molecular weight of 273.38 g/mol . Key computed properties include:
The SMILES notation (CCC1=NN=C2N1N=C(C=C2)NC3CCCCCCC3) and InChIKey (RLLJAKQUJSOGOQ-UHFFFAOYSA-N) further define its stereochemical features .
Synthetic Routes and Optimization
The synthesis of triazolo[4,3-b]pyridazine derivatives typically involves cyclization reactions of hydrazinopyridazines. For example, Steck et al. first reported the core scaffold in 1959, using arylhydrazinopyridazines with cyanogen halides or formic acid .
Key Synthetic Steps
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Cyclization: Reacting 6-hydrazinopyridazine with formic acid yields the triazolo[4,3-b]pyridazine core .
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Substitution: Introducing the cyclooctyl group via nucleophilic substitution at position 6, as demonstrated in analogous compounds .
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Methylation: A methyl group is added at position 3 using methyl iodide under basic conditions .
A patent by CA1201122A details the use of S-methylisothiourea for introducing amine groups at position 3, which could be adapted for this compound .
Crystallographic Insights
X-ray crystallography of analogous compounds (e.g., CHEMBL4890932) reveals that the triazolo[4,3-b]pyridazine core adopts a planar conformation, facilitating π-π stacking with aromatic residues in enzyme active sites . The cyclooctyl group occupies a hydrophobic cleft, as observed in TNKS inhibitors .
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